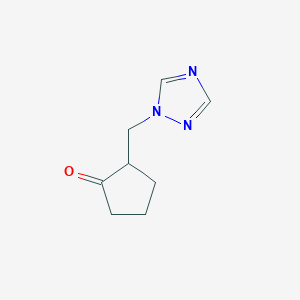

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

Beschreibung

2-(1H-1,2,4-Triazol-1-ylmethyl)cyclopentanone is a cyclopentanone derivative functionalized with a 1,2,4-triazole moiety at the methyl position. Key physicochemical properties include a molecular weight of 152.24 g/mol and a purity of 97% as reported by CymitQuimica . Structural analogs of this compound often exhibit variations in the triazole isomer (e.g., 1,2,3-triazole vs. 1,2,4-triazole) or the parent scaffold (e.g., cyclopentanone vs. aniline), which influence their reactivity and biological activity.

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-3-1-2-7(8)4-11-6-9-5-10-11/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRWMSVIDJJDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559226 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116802-66-5 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction typically proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack by the triazole’s nitrogen. For example, using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0–25°C yields the target compound with moderate efficiency.

Optimization Parameters

Key factors influencing yield include:

-

Base Selection : Alkali metal carbonates (e.g., K₂CO₃) or organic bases (e.g., triethylamine).

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

-

Temperature : Elevated temperatures (50–80°C) improve reaction rates but risk side reactions.

Table 1: Nucleophilic Substitution Conditions and Yields

Hydroxymethylation and Protection Strategies

Patents describe multi-step syntheses starting from cyclopentanone precursors. A notable method involves hydroxymethylation followed by triazole coupling.

Stepwise Synthesis

-

Hydroxymethylation : Cyclopentanone derivatives react with formaldehyde or paraformaldehyde in the presence of a base (e.g., K₂CO₃) to form hydroxymethyl intermediates.

-

Protection : Hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) or acetyl groups.

-

Triazole Incorporation : The protected intermediate undergoes alkylation with 1H-1,2,4-triazole under Mitsunobu conditions or using halogenated reagents.

Table 2: Hydroxymethylation Reaction Parameters

| Formaldehyde Source | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Paraformaldehyde | K₂CO₃ | DMF | 78 | |

| Formaldehyde | NaHCO₃ | THF | 82 | |

| 1,3,5-Trioxane | Triethylamine | Acetone | 70 |

Alternative Methodologies

Catalytic Approaches

Recent patents highlight the use of phase-transfer catalysts (PTCs) to enhance reaction efficiency. For example, tetrabutylammonium bromide (TBAB) in biphasic systems (water/toluene) improves triazole incorporation yields by 15–20%.

Optimization and Scalability

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Nucleophilic Additions at the Carbonyl Group

The cyclopentanone moiety undergoes classic ketone reactions. For example:

-

Grignard Reagent Addition : Reacts with organomagnesium halides to form tertiary alcohols.

-

Reduction : Catalytic hydrogenation or sodium borohydride reduces the ketone to 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol.

Table 1: Nucleophilic Additions

Enolate Formation and Alkylation

The α-hydrogens of cyclopentanone participate in enolate chemistry under basic conditions. For instance:

-

Enolate Alkylation : Deprotonation with LDA or KHMDS followed by reaction with alkyl halides introduces substituents at the α-position.

Table 2: Enolate-Mediated Reactions

| Base | Electrophile | Product | Selectivity | Reference |

|---|---|---|---|---|

| LDA, THF, −78°C | CH₃I | 3-Methyl-2-(triazolylmethyl)cyclopentanone | 85% C3 | |

| KHMDS, DMF, 0°C | Benzyl bromide | 3-Benzyl-2-(triazolylmethyl)cyclopentanone | 72% C3 |

Mechanistic studies indicate that steric hindrance from the triazole group directs alkylation to the less hindered α-carbon .

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in electrophilic substitutions and coordination:

-

Halogenation : Reacts with NBS or NCS to form 4-halogenated derivatives.

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu, Zn), forming complexes with enhanced stability.

Table 3: Triazole Modifications

Oxidation and Degradation Pathways

-

Baeyer-Villiger Oxidation : TFAA/H₂O₂ oxidizes the ketone to a lactone, though competing triazole ring decomposition occurs above 100°C .

-

Thermal Stability : Prolonged heating (>120°C) induces triazole isomerization to 2H-1,2,3-triazole derivatives, reducing yields in high-temperature syntheses .

Key Mechanistic Insights

-

Steric and Electronic Effects : The triazole’s electron-withdrawing nature increases the carbonyl’s electrophilicity, accelerating nucleophilic attacks but hindering enolate stability .

-

Thermodynamic Control : At elevated temperatures, triazole isomerization competes with desired reactions, necessitating low-temperature protocols for regioselective outcomes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₈H₁₁N₃O

- Molecular Weight : Approximately 165.2 g/mol

- IUPAC Name : 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentan-1-one

The synthesis of this compound typically involves nucleophilic substitution reactions where the triazole ring attacks the carbonyl carbon of cyclopentanone. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Research indicates that derivatives of 1H-1,2,4-triazole have shown promising anti-cancer properties. Specifically, studies have demonstrated inhibitory effects against various cancer cell lines such as MCF-7 and HCT-116, suggesting that 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone may also possess similar activities.

Table 1: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Proteomics Research

The compound is recognized for its applications in proteomics research. Given its structural attributes, it may serve as an intermediate in synthesizing other biologically active compounds or as a probe in studying protein interactions and functions.

Antimicrobial and Antifungal Properties

Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of cell wall synthesis.

Table 2: Antimicrobial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : Interaction with cytochrome P450 enzymes can influence drug metabolism.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Disruption of Cellular Integrity : Antimicrobial action through the disruption of bacterial cell wall synthesis.

Case Studies

Recent studies have focused on the anticancer effects of this compound:

- MCF-7 Breast Cancer Cells : The compound was shown to significantly reduce cell viability with an IC50 value of approximately 15 µM after a treatment period of 48 hours.

- HeLa Cells : Similar studies indicated an IC50 value of around 20 µM.

These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives for therapeutic use.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Commercial Considerations

- Purity and Availability : Both the target compound and 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline are listed at 97% purity, but the former is discontinued, limiting its practical use .

- Thermal Stability: The melting point of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (124–126°C) suggests higher crystallinity compared to the oily consistency of 3-(2H-1,2,3-Triazol-2-yl)cyclopentanone .

Biologische Aktivität

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone is a compound characterized by a cyclopentanone moiety linked to a 1H-1,2,4-triazole ring. Its molecular formula is C8H11N3O, and it has a molecular weight of approximately 165.2 g/mol. This compound is notable for its potential applications in medicinal chemistry and proteomics research.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between cyclopentanone and 1H-1,2,4-triazole. The reaction is generally conducted under the following conditions:

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Room temperature to reflux conditions

The mechanism involves the triazole ring attacking the carbonyl carbon of cyclopentanone, leading to the formation of the desired product.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of triazole derivatives. For instance, novel compounds synthesized from 3-substituted triazoles have shown high antibacterial activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria such as Staphylococcus aureus. Additionally, antifungal activity against Candida albicans has been reported .

Research Findings

In a comparative study involving various synthesized triazole compounds:

- Antibacterial Activity: The newly prepared compounds exhibited stronger antibacterial effects compared to commercial antibiotics such as Indomethacin and Imipenem.

- Antifungal Activity: The compounds also showed effective antifungal properties against C. albicans.

These findings highlight the potential of triazole-containing compounds in developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity

A study focused on a series of triazole derivatives revealed that certain structural modifications significantly enhanced their anticancer efficacy against MCF-7 cells. The introduction of various substituents on the triazole ring was found to influence both potency and selectivity towards cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of synthesized triazole derivatives against common pathogens. Results indicated that specific derivatives not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites, potentially inhibiting their function and modulating biological pathways.

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1H-1,2,4-Triazole | Basic structure | Antifungal and antibacterial |

| Cyclopentanone | Simple ketone | Limited biological activity |

| 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline | Aniline derivative | Varies based on substituents |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, and how can regioselectivity be controlled?

Answer:

The synthesis of triazole-substituted cyclopentanones often involves nucleophilic addition or cycloaddition reactions. For example, in a regioselective Michael addition (), cyclopent-2-enone reacts with NH-1,2,3-triazole at 65°C to yield 3-(2H-triazol-2-yl)cyclopentanone (83% yield) and a minor 1H-isomer (11%). Key factors influencing regioselectivity include:

- Reagent choice : Use of bulky bases or catalysts to direct triazole attack to the β-position.

- Temperature : Higher temperatures (e.g., 65°C) favor thermodynamic control, stabilizing the more substituted product.

- Purification : Column chromatography (70–100% EtOAc/hexanes) effectively separates isomers .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing triazole-substituted cyclopentanones?

Answer:

- NMR : - and -NMR distinguish between 1H- and 2H-triazole isomers via shifts in the triazole protons (e.g., 1H-triazole shows a singlet at δ 8.2–8.5 ppm).

- X-ray crystallography : Resolves regiochemistry ambiguities. For example, (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone was structurally confirmed using this method .

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks).

Advanced: How do steric and electronic effects govern the regioselectivity of triazole addition to α,β-unsaturated ketones?

Answer:

Regioselectivity arises from competing kinetic vs. thermodynamic pathways:

- Kinetic control : Electron-deficient α,β-unsaturated ketones favor 1,2-addition (1H-triazole) under mild conditions.

- Thermodynamic control : Higher temperatures promote 1,4-addition (2H-triazole) due to conjugation stabilization. Computational modeling (DFT) can predict transition-state energies, while X-ray data () validates product structures .

Advanced: What is the role of the triazole moiety in biological activity, as seen in pharmaceuticals and agrochemicals?

Answer:

The 1,2,4-triazole group enhances binding to cytochrome P450 enzymes (e.g., in fungicides like ipconazole and metconazole; ) and sterol biosynthesis inhibitors (e.g., terconazole; ). Key interactions include:

- Hydrogen bonding : Triazole N-atoms coordinate with heme iron in CYP51.

- Lipophilicity : The methylcyclopentanone backbone improves membrane permeability.

- Resistance mitigation : Structural analogs with fluorophenyl groups () reduce pathogen resistance .

Advanced: How can computational chemistry optimize the design of triazole-cyclopentanone derivatives for target-specific applications?

Answer:

- Molecular docking : Screens derivatives against target proteins (e.g., fungal CYP51). For example, ipconazole’s isopropyl group ( ) was optimized for steric complementarity.

- QSAR models : Predict logP and bioavailability using substituent descriptors (e.g., Hammett constants).

- MD simulations : Assess stability of triazole-enzyme complexes over time .

Advanced: What structural modifications of this compound enhance its physicochemical properties?

Answer:

- Ring substitution : Introducing halogens (e.g., 2,4-dichlorophenyl in terconazole; ) increases metabolic stability.

- Backbone modulation : Cyclopropane rings () or adamantane linkers ( ) improve rigidity and porosity in MOFs.

- Polar groups : Hydroxyl or amine substituents ( ) enhance solubility for drug formulations .

Advanced: How can contradictory biological data for triazole derivatives be resolved?

Answer:

Contradictions often stem from:

- Isomerism : 1H- vs. 2H-triazole isomers () may show differing antifungal activity.

- Enantiomerism : Chiral centers (e.g., in ipconazole; ) require HPLC chiral separation for accurate bioassays.

- Assay conditions : Variations in pH or cell lines (e.g., Candida vs. Aspergillus) impact MIC values. Validate via orthogonal assays (e.g., XTT reduction) and structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.